molecular formula C9H10N4S B595145 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine CAS No. 1209170-85-3

2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine

Cat. No.: B595145
CAS No.: 1209170-85-3
M. Wt: 206.267
InChI Key: IERYSWQCSLJGOD-UHFFFAOYSA-N
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Description

2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine is a heterocyclic compound that contains both pyrimidine and thiazole rings. These structures are known for their significant roles in medicinal chemistry due to their biological activities. The compound is of interest in various fields, including pharmaceuticals and organic synthesis, due to its potential biological activities and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of α-bromo ketones with substituted thioureas to form the thiazole ring . The pyrimidine ring can then be introduced through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimizing the reaction conditions to maximize yield and purity, such as using high-purity reagents and controlling reaction temperatures and times.

Chemical Reactions Analysis

Types of Reactions

2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the thiazole ring to a thiazolidine ring.

    Substitution: Nucleophilic substitution reactions can introduce various substituents onto the pyrimidine or thiazole rings.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide or m-chloroperoxybenzoic acid (mCPBA).

    Reducing agents: Sodium borohydride or lithium aluminum hydride.

    Nucleophiles: Alkyl halides or amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while nucleophilic substitution can introduce various functional groups onto the rings.

Scientific Research Applications

2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine involves its interaction with specific molecular targets. The compound can inhibit enzymes or receptors, leading to various biological effects. For example, it may inhibit phosphodiesterases, which are enzymes involved in the regulation of intracellular levels of cyclic nucleotides . This inhibition can affect various signaling pathways and physiological processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(2-(Pyrimidin-2-yl)thiazol-4-yl)ethanamine is unique due to its specific combination of pyrimidine and thiazole rings, which confer distinct chemical and biological properties. This combination allows it to interact with a variety of molecular targets, making it a versatile compound for research and development.

Properties

IUPAC Name

2-(2-pyrimidin-2-yl-1,3-thiazol-4-yl)ethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10N4S/c10-3-2-7-6-14-9(13-7)8-11-4-1-5-12-8/h1,4-6H,2-3,10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IERYSWQCSLJGOD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1)C2=NC(=CS2)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10N4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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